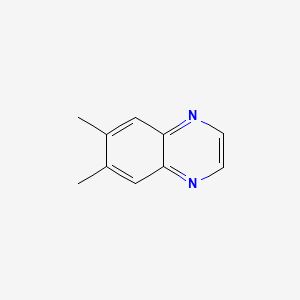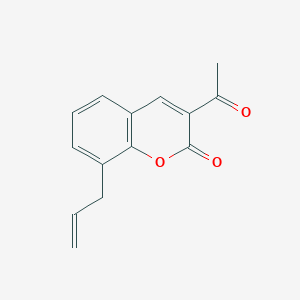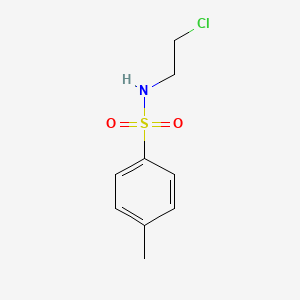
6,7-二甲基喹喔啉
描述
6,7-Dimethylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2. It is a derivative of quinoxaline, characterized by the presence of two methyl groups at the 6th and 7th positions of the quinoxaline ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
科学研究应用
6,7-Dimethylquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe for biological imaging.
Medicine: Quinoxaline derivatives, including 6,7-Dimethylquinoxaline, exhibit antimicrobial, antiviral, and anticancer activities.
作用机制
Target of Action
6,7-Dimethylquinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been reported to have various multifunctional properties and can act against many targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives, in general, are known to interact with their targets leading to various biochemical changes . For instance, some quinoxaline derivatives have shown potency against BACE-1 inhibitor, a key enzyme in the production of amyloid-beta peptide in Alzheimer’s disease .
Biochemical Pathways
6,7-Dimethylquinoxaline is a degradation product of riboflavin and is assimilated by at least two different pathways which are affected by growth conditions . One pathway leads to the previously identified 3,4-dimethyl-6-carboxy-α-pyrone and the other to intermediates which in turn are metabolized to various cell constituents .
Result of Action
It’s worth noting that quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht 3 receptor antagonist activity, and anti-amoebiasis activity .
准备方法
Synthetic Routes and Reaction Conditions: 6,7-Dimethylquinoxaline can be synthesized through several methods. One common approach involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with glyoxal or its derivatives under acidic or basic conditions. The reaction typically proceeds at elevated temperatures to facilitate the formation of the quinoxaline ring .
Industrial Production Methods: Industrial production of 6,7-Dimethylquinoxaline often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .
化学反应分析
Types of Reactions: 6,7-Dimethylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated and nitrated quinoxaline derivatives.
相似化合物的比较
Quinoxaline: The parent compound without methyl substitutions.
2,3-Dimethylquinoxaline: Another derivative with methyl groups at different positions.
Quinoline: A structurally similar compound with a nitrogen atom in a different position within the ring.
Uniqueness: 6,7-Dimethylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 6th and 7th positions enhances its stability and reactivity compared to other quinoxaline derivatives .
属性
IUPAC Name |
6,7-dimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-9-10(6-8(7)2)12-4-3-11-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAAHJHQXOCSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN=C2C=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289672 | |
| Record name | 6,7-Dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7153-23-3 | |
| Record name | 6,7-Dimethylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7153-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethylquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007153233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7153-23-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 6,7-Dimethylquinoxaline and what are its key structural features?
A1: 6,7-Dimethylquinoxaline is a heterocyclic organic compound with a fused benzene and pyrazine ring system. Two methyl groups are substituted at the 6th and 7th positions of the quinoxaline core.
Q2: What is the molecular formula and weight of 6,7-Dimethylquinoxaline?
A2: The molecular formula of 6,7-Dimethylquinoxaline is C10H10N2. Its molecular weight is 158.20 g/mol.
Q3: What spectroscopic data is available for characterizing 6,7-Dimethylquinoxaline?
A3: Researchers have employed various spectroscopic techniques to characterize 6,7-Dimethylquinoxaline and its derivatives. These include:
- NMR Spectroscopy: Both 1H and 13C NMR spectroscopy have been used to determine the structure and conformation of 6,7-Dimethylquinoxaline derivatives. For instance, low-temperature NMR in CD2Cl2 was used to study the conformation of 1,4-diacetyl-1,4-dihydro-6,7-dimethylquinoxaline. []
- FTIR Spectroscopy: This technique has been utilized to analyze the functional groups present in 6,7-Dimethylquinoxaline and its metal complexes. []
Q4: Can you elaborate on the synthesis of 6,7-Dimethylquinoxaline derivatives and their use as electron acceptors?
A: Researchers have successfully synthesized novel C60 derivative acceptors incorporating the 6,7-Dimethylquinoxaline moiety, such as 2,3-bis(5-tert-butylthiophen-2-yl)-6,7-dimethylquinoxaline-C60-monoadduct (TQMA) and its bisadduct (TQBA). [] These derivatives exhibited high LUMO levels, making them suitable for use as electron acceptors in organic solar cells.
Q5: What is known about the biological activity of 6,7-Dimethylquinoxaline?
A: A study identified 6,7-Dimethylquinoxaline as one of the bioactive compounds present in the ethanol extract of agarwood leaves (Aquilaria malaccensis). [] This extract demonstrated antimicrobial activity against various bacteria and fungi commonly associated with skin infections.
Q6: Have any metal complexes incorporating 6,7-Dimethylquinoxaline been reported?
A: Yes, researchers have synthesized and characterized transition metal complexes using ligands derived from 6,7-Dimethylquinoxaline. [] For instance, a new ligand, (Z)-3-((2-aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, containing both quinoxaline and aliphatic ethylene moieties, was synthesized and used to prepare complexes with various transition metals like Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and V(IV).
Q7: Are there any computational studies related to 6,7-Dimethylquinoxaline?
A: While the provided abstracts don't offer specific details on computational studies focusing on 6,7-Dimethylquinoxaline, its structural analog, 2,3-di(2-pyridyl)-6,7-dimethylquinoxaline, has been investigated using single-crystal X-ray diffraction. [] This technique provides valuable insights into the molecule's three-dimensional structure and can be complemented by computational modeling for a more comprehensive understanding of its properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















